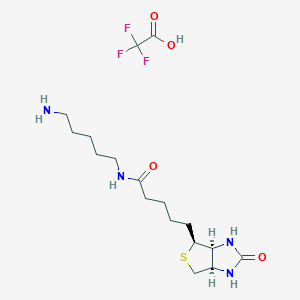

N-(5-Aminopentyl)biotinamide trifluoroacetate salt

Vue d'ensemble

Description

Enhancement of Aminopentadienals Electrophilicity

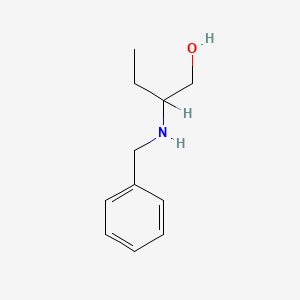

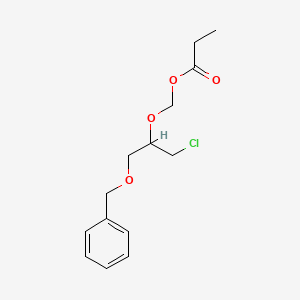

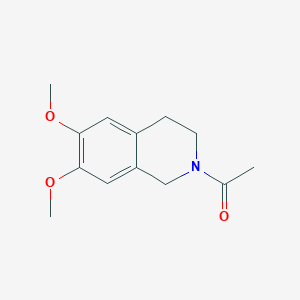

The study described in the first paper investigates the enhancement of electrophilicity in aminopentadienals through O,N-bistrifluoroacetylation. This chemical modification is significant as it allows for the formation of tetrahydro-beta-carbolines and tetrahydroisoquinolines, which are structures of interest in medicinal chemistry. The process involves the condensation of tryptamine or homoveratrylamine with glutaconaldehydes, followed by treatment with trifluoroacetic anhydride. The increased electrophilicity facilitates the N-acyl Pictet-Spengler reaction, leading to the formation of these heterocyclic amines. Subsequently, a reductive process is used to recover the nitrogen nucleophilicity, and the compounds are further converted into aminonitriles through a Strecker reaction. The final step involves cyclization via intramolecular Michael addition, with zinc triflate catalyzing the reaction and cyanide ion trapping. This method has been shown to produce compounds related to protoemetine and dihydrocorynantheal, and further reduction yields (+/-)-protoemetinol .

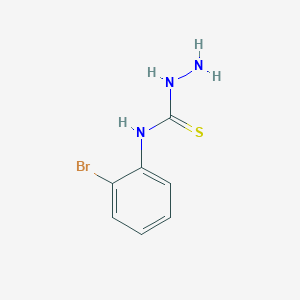

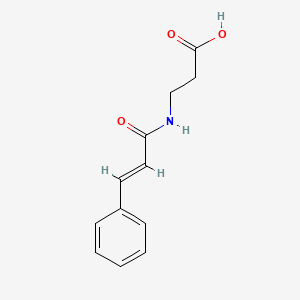

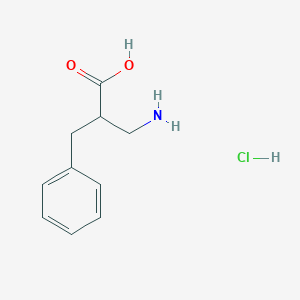

Synthesis of Amino Acid Derived Benzodiazepines

The second paper presents a trifluoroacetic acid-catalyzed domino reaction that synthesizes amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This synthesis begins with the condensation of aromatic amines with substituted benzaldehydes. The process then involves an intramolecular cyclization to form the benzodiazepine ring system. This method is particularly efficient, providing access to a diverse library of benzodiazepines. These compounds are of interest due to their potential pharmaceutical and biological activities. The use of trifluoroacetic acid as a catalyst is noteworthy for its role in facilitating the reaction and potentially improving the yield and purity of the benzodiazepines produced .

Applications De Recherche Scientifique

1. Intracellular Labeling and Neuronal Tracing

N-(5-Aminopentyl)biotinamide trifluoroacetate salt and its derivatives are utilized in intracellular labeling and neuronal tracing studies. A related compound, biotinamide, has been compared with biocytin for such purposes, showing benefits for electrophysiologists. Biotinamide can be dissolved at higher concentrations without affecting the electrical properties of the recording electrode, making it valuable in neuronal research (Kita & Armstrong, 1991).

2. Mass Spectrometry Applications

Derivatives of N-(5-Aminopentyl)biotinamide trifluoroacetate are used in mass spectrometry, such as in the analysis of endogenous compounds in biological samples. For instance, N-trifluoroacetyl derivatives have been synthesized for the electron-capture negative ionization mass spectrometry of 5-methoxyindole-3-acetic acid, a compound related in structure and function (Li et al., 1996).

3. Synthesis and Chemical Reactions

The compound is also significant in chemical synthesis, where its derivatives play a role in enhancing electrophilicity in certain reactions. For example, O,N-bistrifluoroacetylation has been used to increase the electrophilicity of aminopentadienals, leading to the formation of compounds related to protoemetine and dihydrocorynantheal (Nuhant et al., 2009).

4. Bioconjugation and Labeling

In bioconjugation, derivatives of N-(5-Aminopentyl)biotinamide trifluoroacetate are used for labeling proteins and amino acids. This is important for various biochemical analyses, such as N-terminal analysis of proteins and peptides. Research has demonstrated the efficacy of these compounds in creating stable and specific labels for analytical purposes (Kawauchi & Tuzimura, 1971).

Safety and Hazards

Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling "N-(5-Aminopentyl)biotinamide trifluoroacetate salt" . It’s also important to ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2S.C2HF3O2/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14;3-2(4,5)1(6)7/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21);(H,6,7)/t11-,12-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKJNXOPDNIEU-RGESYUBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)biotinamide trifluoroacetate salt | |

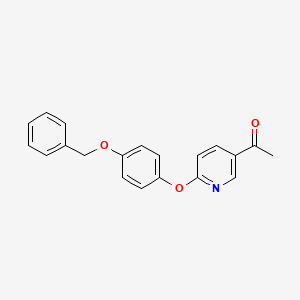

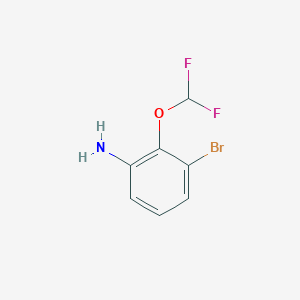

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)

![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)